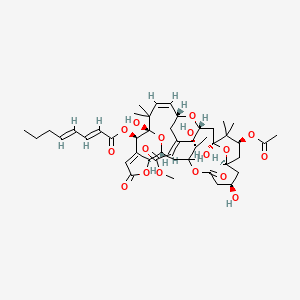
Bryostatin 3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bryostatin 3 is a member of the bryostatin family, a group of complex macrolide lactones isolated from the marine bryozoan Bugula neritina. These compounds are known for their potent biological activities, including antineoplastic, immunopotentiating, synaptogenesis-inducing, and latent HIV-modulating effects . This compound is particularly notable for its structural complexity, which includes a 26-membered lactone ring and multiple tetrahydropyran rings .
准备方法
Synthetic Routes and Reaction Conditions: The total synthesis of Bryostatin 3 has been a significant challenge due to its intricate structure. The most recent and efficient synthesis involves a highly convergent approach that reduces the total number of steps to 31, with the longest linear sequence being 22 steps . Key steps in the synthesis include:
Sharpless Asymmetric Dihydroxylation: Used to introduce diol functionalities.
Stork-Wittig Olefination: Employed for the formation of specific olefinic bonds.
Palladium-Catalyzed Coupling Reactions: Utilized for constructing key carbon-carbon bonds.
Yamaguchi Macrolactonization: Critical for forming the 26-membered lactone ring.
Industrial Production Methods: Due to the complexity and low natural abundance of this compound, industrial production relies heavily on synthetic methods. The recent advancements in synthetic routes have made it more feasible to produce this compound on a larger scale, although it remains a challenging and resource-intensive process .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the tetrahydropyran rings.
Reduction: Reduction reactions can be used to modify specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions are possible at various positions on the macrolide ring.
Common Reagents and Conditions:
Oxidizing Agents: Such as osmium tetroxide for dihydroxylation.
Reducing Agents: Like diisobutylaluminum hydride for selective reductions.
Catalysts: Palladium catalysts are frequently used for coupling reactions.
Major Products: The major products of these reactions typically involve modifications to the functional groups on the macrolide ring, which can alter the biological activity of this compound .
科学研究应用
Bryostatin 3 has a wide range of scientific research applications:
作用机制
Bryostatin 3 exerts its effects primarily through the modulation of protein kinase C (PKC) activity. It binds to the cysteine-rich domains of PKC, mimicking the natural activators diacylglycerol and phorbol esters. This binding leads to the activation of PKC, which in turn regulates various cellular processes, including cell growth, differentiation, and apoptosis .
相似化合物的比较
Bryostatin 1: Known for its potent antineoplastic activity and is the most studied member of the bryostatin family.
Bryostatin 2: Shares similar biological activities but differs in its structural features.
Bryostatin 7, 8, 9, and 16: Each has unique structural elements that contribute to their specific biological activities.
Uniqueness of Bryostatin 3: this compound is unique due to its additional butenolide unit directly fused to the macrocycle, which is crucial for its binding to PKC. This structural feature distinguishes it from other bryostatins and contributes to its specific biological activities .
生物活性
Bryostatin 3 is a marine-derived compound belonging to the bryostatin class of cyclic macrolides, isolated from the bryozoan Bugula neritina. It is structurally distinct from its more studied counterpart, Bryostatin 1, and has garnered interest due to its potential biological activities, particularly as a modulator of Protein Kinase C (PKC). This article explores the biological activity of this compound, highlighting its mechanisms, effects on cellular processes, and relevant research findings.
Chemical Structure and Properties
This compound is a complex molecule characterized by a unique lactone ring system. Its chemical formula is represented as:
The compound has a potent affinity for PKC, with an inhibition constant (KI) of approximately 2.75 nM, indicating its strong biological activity in modulating this enzyme's function .
Structural Comparison with Bryostatin 1
| Feature | Bryostatin 1 | This compound |
|---|---|---|
| Molecular Weight | Higher due to additional groups | Lower due to structural differences |
| Lactone Ring | Not present | Present |
| PKC Activation | Potent | Potent |
| Cellular Effects | Antineoplastic | Antineoplastic |
This compound acts primarily as a PKC modulator . Unlike typical phorbol esters that promote tumor growth, this compound exhibits both agonistic and antagonistic properties towards PKC. It can displace phorbol dibutyrate from its receptor and prevent the inhibition of cell proliferation induced by phorbol esters like TPA (12-O-tetradecanoylphorbol-13-acetate) in GH4C1 pituitary cells .
Effects on Cell Proliferation
In vitro studies have demonstrated that this compound enhances cell-substratum adhesion and does not inhibit the adhesion increase caused by TPA, suggesting a unique role in cellular signaling pathways that could be leveraged for therapeutic purposes .
Comparative Studies
Research comparing this compound with other bryostatins has shown that while Bryostatin 1 is extensively studied for its anticancer properties, this compound's bioactivity remains less explored. However, preliminary findings suggest it may share similar pathways in cancer cell modulation .
Clinical Implications
- Cancer Therapeutics : Initial studies indicate that this compound may have potential as an anticancer agent due to its ability to modulate PKC activity, which is critical in cancer progression and treatment resistance.
- Neuroprotection : Some studies suggest that bryostatins may also play a role in neuroprotection, potentially aiding in conditions like Alzheimer's disease by influencing neuronal signaling pathways .
Synthesis and Development
The total synthesis of this compound has been reported as particularly challenging due to its complex structure. Recent advancements have achieved synthesis through fewer steps compared to earlier methods, indicating progress in making this compound more accessible for research .
属性
CAS 编号 |
87370-86-3 |
|---|---|
分子式 |
C46H64O17 |
分子量 |
889.0 g/mol |
IUPAC 名称 |
[(1S,3Z,5R,7Z,9S,11S,13S,15R,17R,23R,24S,29R)-13-acetyloxy-1,11,17-trihydroxy-21-[(1R)-1-hydroxyethyl]-7-(2-methoxy-2-oxoethylidene)-2,2,12,12-tetramethyl-19,26-dioxo-20,25,30,31,32-pentaoxapentacyclo[21.6.1.15,9.111,15.024,28]dotriaconta-3,27-dien-29-yl] (2E,4E)-octa-2,4-dienoate |
InChI |
InChI=1S/C46H64O17/c1-9-10-11-12-13-14-37(50)61-42-33-23-40(53)60-41(33)35-24-34(26(2)47)59-39(52)21-29(49)20-31-22-36(57-27(3)48)44(6,7)45(54,62-31)25-32-18-28(19-38(51)56-8)17-30(58-32)15-16-43(4,5)46(42,55)63-35/h11-16,19,23,26,29-32,34-36,41-42,47,49,54-55H,9-10,17-18,20-22,24-25H2,1-8H3/b12-11+,14-13+,16-15-,28-19+/t26-,29-,30+,31-,32+,34?,35-,36+,41+,42-,45+,46-/m1/s1 |
InChI 键 |
BSNHYLUEHJOXFN-OSZDPWTPSA-N |
SMILES |
CCCC=CC=CC(=O)OC1C2=CC(=O)OC2C3CC(OC(=O)CC(CC4CC(C(C(O4)(CC5CC(=CC(=O)OC)CC(O5)C=CC(C1(O3)O)(C)C)O)(C)C)OC(=O)C)O)C(C)O |
手性 SMILES |
CCC/C=C/C=C/C(=O)O[C@@H]1C2=CC(=O)O[C@@H]2[C@H]3CC(OC(=O)C[C@@H](C[C@@H]4C[C@@H](C([C@@](O4)(C[C@@H]5C/C(=C/C(=O)OC)/C[C@@H](O5)/C=C\C([C@@]1(O3)O)(C)C)O)(C)C)OC(=O)C)O)[C@@H](C)O |
规范 SMILES |
CCCC=CC=CC(=O)OC1C2=CC(=O)OC2C3CC(OC(=O)CC(CC4CC(C(C(O4)(CC5CC(=CC(=O)OC)CC(O5)C=CC(C1(O3)O)(C)C)O)(C)C)OC(=O)C)O)C(C)O |
同义词 |
bryostatin 3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















